N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin moiety and an indole carboxamide group.
Preparation Methods
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The benzodioxin and indole moieties can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide and carboxamide groups.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its antibacterial properties and potential as an enzyme inhibitor.
Biological Research: The compound is used to study enzyme inhibition, particularly lipoxygenase and cholinesterase enzymes, which are relevant in conditions like Alzheimer’s disease.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lipoxygenase and cholinesterase, thereby blocking their activity. This inhibition can lead to reduced production of inflammatory mediators or neurotransmitter breakdown, respectively .
Comparison with Similar Compounds
Similar compounds to N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE include other sulfonamide derivatives and benzodioxin-containing molecules. For example:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin and sulfonamide moieties but lacks the indole carboxamide group.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: This derivative includes an acetamido group, which may alter its biological activity and enzyme inhibition properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-12-9-14-10-13(3-5-16(14)21(12)27(2,23)24)19(22)20-15-4-6-17-18(11-15)26-8-7-25-17/h3-6,10-12H,7-9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMORVYUKXYOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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